

TNO155 rebound effect on p-ERK levels

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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

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TNO155 Technical Support Center

Welcome to the technical support center for **TNO155**, a selective, allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments involving **TNO155**, with a focus on its effect on p-ERK levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of **TNO155** on p-ERK levels?

A1: **TNO155** is an inhibitor of SHP2, a phosphatase that positively regulates the MAPK signaling pathway.^{[1][2][3]} Therefore, the primary expected effect of **TNO155** is the dose-dependent suppression of downstream signaling, leading to a reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels.^[2]

Q2: Is it possible to observe a rebound in p-ERK levels after initial suppression with **TNO155**?

A2: Yes, a rebound effect on p-ERK levels following initial suppression is a documented phenomenon with SHP2 inhibitors, including **TNO155**. Preclinical studies have shown that while **TNO155** can effectively reduce p-ERK levels at earlier time points (e.g., 4 hours), a rebound in p-ERK levels may be observed at later time points (e.g., 24 hours) in some cancer models. This is considered an adaptive resistance mechanism.

Q3: What is the mechanism behind the p-ERK rebound effect?

A3: The rebound of p-ERK signaling is often a result of feedback activation of Receptor Tyrosine Kinase (RTK) signaling.[4] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the upregulation of RTKs, which in turn reactivates the pathway, causing a rebound in p-ERK levels despite the continued presence of the inhibitor.

Q4: How was the pharmacodynamic activity of **TNO155** assessed in clinical trials?

A4: In the first-in-human clinical trial (CTNO155X2101), evidence of SHP2 inhibition was measured by the change in DUSP6 expression in tumor samples.[1][2] DUSP6 is a downstream target of the ERK signaling pathway, and its suppression serves as a surrogate marker for pathway inhibition.[5] The trial demonstrated that **TNO155** doses of ≥ 20 mg/day resulted in a $\geq 50\%$ reduction in DUSP6 expression in 60% of patients, confirming target engagement.[1][2]

Troubleshooting Guide

This guide addresses the specific issue of observing a rebound in p-ERK levels after **TNO155** treatment.

Problem: Initial decrease in p-ERK levels is followed by a rebound at later time points.

Potential Cause	Troubleshooting Steps
Adaptive Feedback Activation	<p>1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of p-ERK inhibition and rebound. Based on preclinical data, consider time points from 1 hour up to 48 hours post-treatment.</p> <p>2. Combination Therapy: The p-ERK rebound is often mediated by feedback activation of RTKs. [4] Consider co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor in EGFR-mutant models) to achieve sustained ERK inhibition.</p> <p>3. Investigate Upstream Signaling: Analyze the phosphorylation status of various RTKs to identify which receptors are being activated during the rebound phase.</p>
Cell Line Specific Resistance	<p>1. Cell Line Characterization: The rebound effect may be more pronounced in certain cell lines. Ensure the genetic background of your cell model is well-characterized (e.g., KRAS, BRAF, EGFR mutation status). [4]</p> <p>2. Dose-Response Analysis: Perform a dose-response experiment to determine if a higher concentration of TNO155 can overcome the rebound. However, be mindful of potential off-target effects at very high concentrations.</p>
Experimental Variability	<p>1. Consistent Protocols: Ensure consistent cell culture conditions, treatment times, and lysis procedures across all experiments.</p> <p>2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or β-actin) in your Western blot analysis to ensure equal protein loading.</p>

Data Summary

Table 1: Preclinical Observations of p-ERK Levels with SHP2 Inhibitor Monotherapy

SHP2 Inhibitor	Cancer Model	Observation	Reference
TNO155	EGFR-mutant Lung Cancer	Effective reduction in p-ERK at 4 hours, with a rebound at 24 hours.	
SHP099	NF1-deficient MPNST	Maximum p-ERK decrease at 2 hours, with rebound starting at the 6-hour time point.	[6]

Table 2: Clinical Pharmacodynamic Data for **TNO155** (CTNO155X2101 Trial)

Pharmacodynamic Marker	TNO155 Dose	Result	Reference
DUSP6 Expression (qPCR)	≥20 mg/day	≥25% reduction in 90% of patients (38/42)	[1][2]
DUSP6 Expression (qPCR)	≥20 mg/day	≥50% reduction in 60% of patients (25/42)	[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Levels

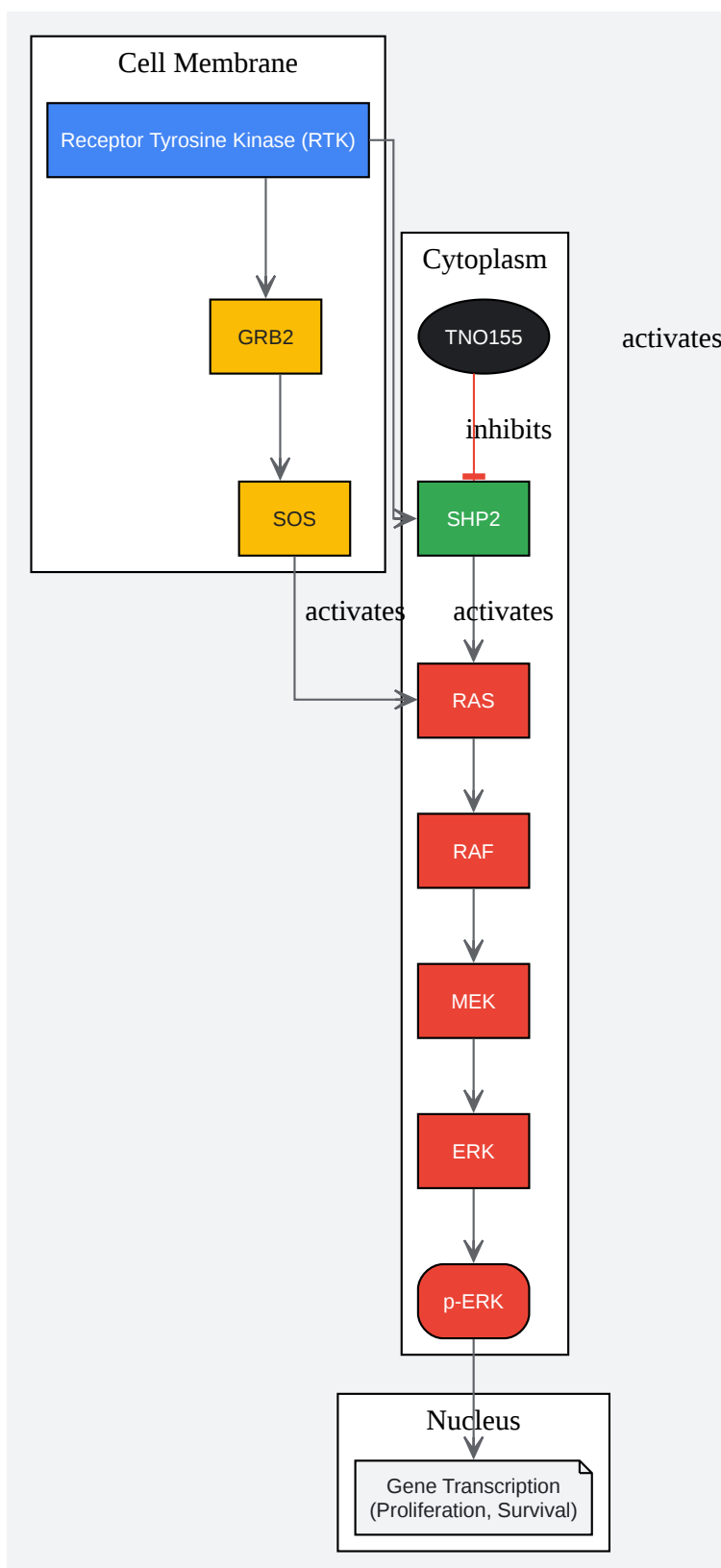
This protocol provides a general framework for assessing p-ERK levels in cell lysates following **TNO155** treatment.

- Cell Culture and Treatment:
 - Plate cells at a desired density and allow them to adhere overnight.

- Treat cells with the desired concentrations of **TNO155** or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).
- Cell Lysis:
 - Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2, Thr202/Tyr204) overnight at 4°C.

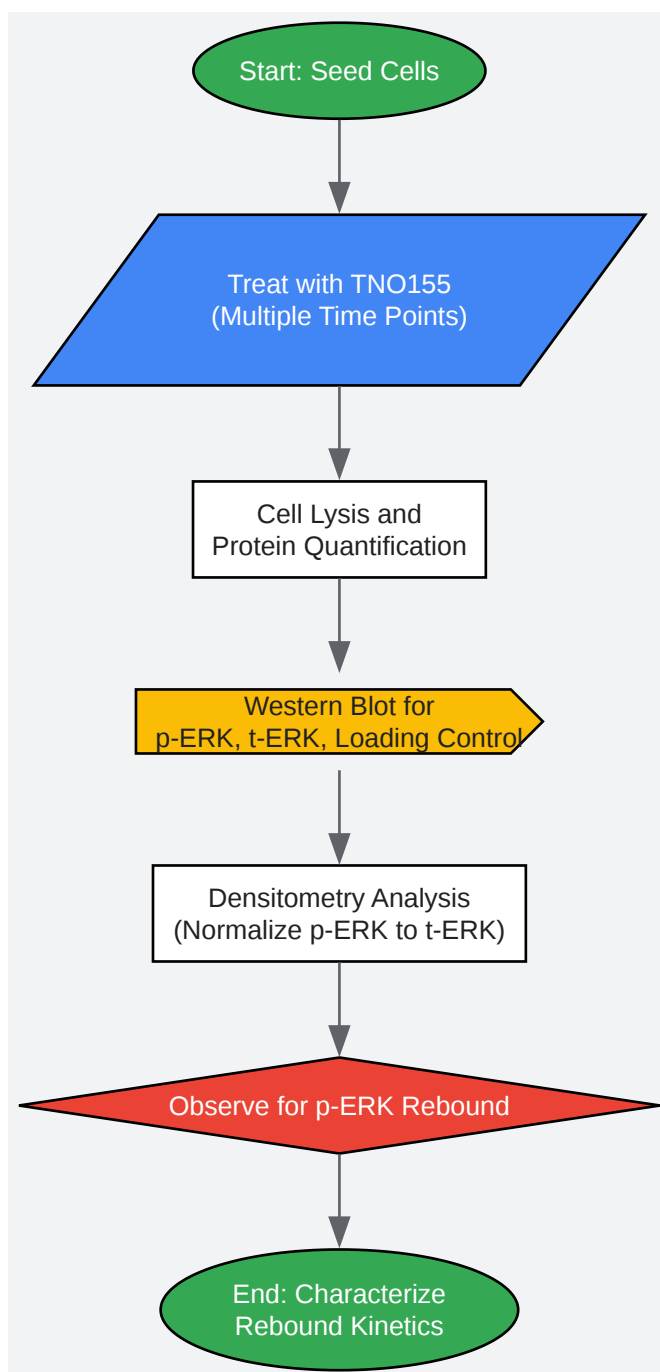
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- To normalize the data, probe the same membrane with an antibody for total ERK or a loading control protein (e.g., GAPDH).
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the signal using a digital imager or X-ray film.
 - Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK or loading control signal.

Visualizations



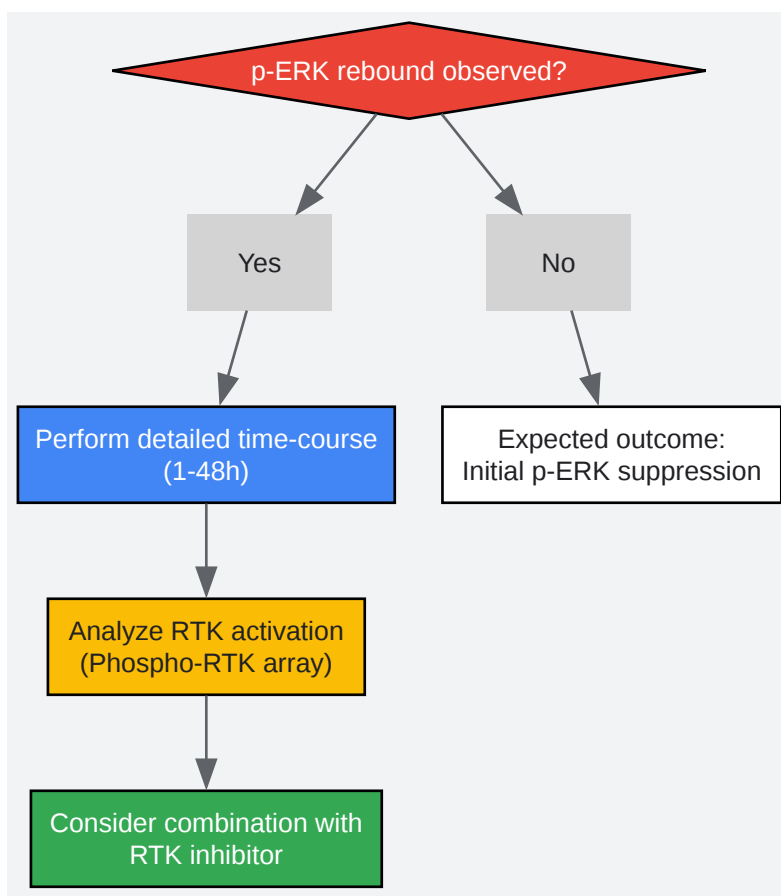
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Caption: TNO155 inhibits SHP2, blocking the MAPK signaling pathway.



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Caption: Workflow for monitoring p-ERK rebound after **TNO155** treatment.



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Caption: Decision tree for troubleshooting p-ERK rebound.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
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